4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
Description
The compound 4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine (CAS: 341966-48-1) is a benzenediamine derivative with the molecular formula C₁₄H₁₃Cl₂F₃N₄ and a molecular weight of 365.2 g/mol . It features a chloro-substituted benzene ring linked via an ethylenediamine chain to a pyridine moiety bearing chloro and trifluoromethyl groups. The compound is commercially available through suppliers like Chemlyte Solutions and Weifang Yangxu Group Co., Ltd., with a minimum order requirement of 100 grams .
Properties
IUPAC Name |
4-chloro-1-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2F3N4/c15-9-1-2-12(11(20)6-9)21-3-4-22-13-10(16)5-8(7-23-13)14(17,18)19/h1-2,5-7,21H,3-4,20H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISBMFNWDKLIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13ClF6N4
- Molecular Weight : 398.74 g/mol
- CAS Number : 478262-14-5
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Although specific mechanisms for this compound are still under investigation, related compounds have shown the following activities:
- Inhibition of Protein Kinases : Similar structures have been noted to inhibit protein kinases, which play a crucial role in cell signaling and proliferation.
- Antioxidant Activity : Compounds with similar functional groups have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits cancer cell growth in vitro | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies and Research Findings
-
Antiproliferative Activity :
A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests potential applications in cancer therapy. -
Antioxidant Properties :
Research indicated that the compound effectively reduced oxidative stress markers in cellular models. It was found to enhance the activity of endogenous antioxidant enzymes, which may contribute to its protective effects against cellular damage. -
Anti-inflammatory Mechanisms :
In vivo studies demonstrated that the compound could significantly lower levels of inflammatory markers in animal models of acute inflammation. This was associated with a decrease in neutrophil infiltration and cytokine release.
Comparison with Similar Compounds
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide (GNF-PF-2454)
- Functional Implications :
- The chloroacetyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines), which is advantageous in synthetic intermediates for pharmaceuticals .
- In contrast, the benzenediamine in the target compound provides two primary amine sites, enabling coordination with metal ions or participation in crosslinking reactions .
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)
- Structural Differences :
- Functional Implications: The sulfonamide group increases acidity and solubility in polar solvents, which may be beneficial in electrochemical applications . The bulky benzyloxy and trimethyl groups on the pyridine ring reduce steric accessibility compared to the target compound’s simpler pyridinylaminoethyl chain .
{1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Patent Example 74)
- Structural Differences :
- The synthesis pathway involves isothiocyanate coupling, indicating distinct reactivity compared to the target compound’s amine-mediated reactions .
Comparative Data Table
Research Findings and Implications
- Reactivity : The target compound’s dual amine groups enable diverse functionalization, such as Schiff base formation or coordination with transition metals, which is less feasible in acetamide or sulfonamide derivatives .
- Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, stabilizing negative charges in electrochemical applications (e.g., Compound 17d) .
- Synthetic Utility : GNF-PF-2454’s chloroacetyl group is a versatile handle for further derivatization, while the patent compound’s imidazole core is tailored for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
